6,7-Di(furan-2-yl)pteridin-4-amine
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Overview
Description
6,7-Di(furan-2-yl)pteridin-4-amine is a chemical compound characterized by the presence of two furan rings attached to a pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Di(furan-2-yl)pteridin-4-amine typically involves the formation of the pteridine core followed by the introduction of furan rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with furan-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Di(furan-2-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The pteridine core can be reduced to form dihydropteridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
6,7-Di(furan-2-yl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 6,7-Di(furan-2-yl)pteridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The furan rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Di(furan-2-yl)-[1,2,5]selenadiazolo[3,4-c]pyridine
Uniqueness
6,7-Di(furan-2-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct electronic and structural properties.
Properties
CAS No. |
30146-31-7 |
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Molecular Formula |
C14H9N5O2 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
6,7-bis(furan-2-yl)pteridin-4-amine |
InChI |
InChI=1S/C14H9N5O2/c15-13-12-14(17-7-16-13)19-11(9-4-2-6-21-9)10(18-12)8-3-1-5-20-8/h1-7H,(H2,15,16,17,19) |
InChI Key |
MMALGJYZICAEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N=CN=C3N=C2C4=CC=CO4)N |
Origin of Product |
United States |
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